molecular formula C18H29NO3S B13713704 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid

Katalognummer: B13713704
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: TYEZUXMOFGKKEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is an organic compound with the molecular formula C18H29NO3S. It is characterized by the presence of an amino group, a methoxy group, and a thioether linkage attached to a hexanoic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-5-methoxybenzenethiol and 2-butylhexanoic acid.

    Thioether Formation: The thiol group of 2-amino-5-methoxybenzenethiol reacts with a suitable alkylating agent to form the thioether linkage.

    Coupling Reaction: The thioether intermediate is then coupled with 2-butylhexanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups may participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thioether linkage can modulate the compound’s reactivity and stability. These interactions can influence various cellular processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C18H29NO3S

Molekulargewicht

339.5 g/mol

IUPAC-Name

2-[(2-amino-5-methoxyphenyl)sulfanylmethyl]-2-butylhexanoic acid

InChI

InChI=1S/C18H29NO3S/c1-4-6-10-18(17(20)21,11-7-5-2)13-23-16-12-14(22-3)8-9-15(16)19/h8-9,12H,4-7,10-11,13,19H2,1-3H3,(H,20,21)

InChI-Schlüssel

TYEZUXMOFGKKEZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCCC)(CSC1=C(C=CC(=C1)OC)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.